Cas no 2731008-33-4 (2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride)

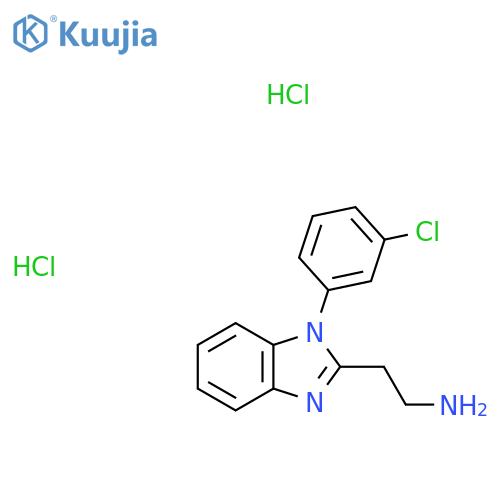

2731008-33-4 structure

商品名:2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride

CAS番号:2731008-33-4

MF:C15H16Cl3N3

メガワット:344.666640281677

MDL:MFCD34562865

CID:5614583

PubChem ID:165605112

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2731008-33-4

- 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

- EN300-33365660

- 2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride

-

- MDL: MFCD34562865

- インチ: 1S/C15H14ClN3.2ClH/c16-11-4-3-5-12(10-11)19-14-7-2-1-6-13(14)18-15(19)8-9-17;;/h1-7,10H,8-9,17H2;2*1H

- InChIKey: OPDXNLAYOVRSLN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)N1C2C=CC=CC=2N=C1CCN.Cl.Cl

計算された属性

- せいみつぶんしりょう: 343.040981g/mol

- どういたいしつりょう: 343.040981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 299

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33365660-0.5g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 0.5g |

$936.0 | 2023-09-04 | |

| Enamine | EN300-33365660-1.0g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 1g |

$1200.0 | 2023-06-03 | |

| Enamine | EN300-33365660-1g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 1g |

$1200.0 | 2023-09-04 | |

| 1PlusChem | 1P0289AN-250mg |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 250mg |

$796.00 | 2024-05-07 | |

| Enamine | EN300-33365660-5g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 5g |

$3479.0 | 2023-09-04 | |

| Enamine | EN300-33365660-5.0g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 5g |

$3479.0 | 2023-06-03 | |

| Enamine | EN300-33365660-0.25g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 0.25g |

$594.0 | 2023-09-04 | |

| Enamine | EN300-33365660-10.0g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 10g |

$5159.0 | 2023-06-03 | |

| Enamine | EN300-33365660-0.05g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 0.05g |

$278.0 | 2023-09-04 | |

| Enamine | EN300-33365660-0.1g |

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride |

2731008-33-4 | 95% | 0.1g |

$416.0 | 2023-09-04 |

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

2731008-33-4 (2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量